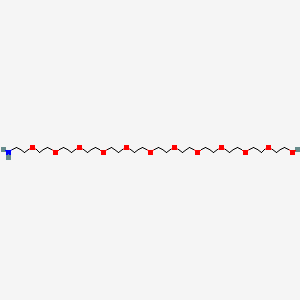
Amino-PEG12-alcohol
Übersicht
Beschreibung
Amino-PEG12-alcohol is a PEG-based PROTAC linker . It contains an amino group with a hydroxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Synthesis Analysis
Amino-PEG12-alcohol is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis
The molecular formula of Amino-PEG12-alcohol is C24H51NO12 . The molecular weight is 545.66 . The SMILES representation is NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO .Chemical Reactions Analysis
Amino-PEG12-alcohol acts as a linker, facilitating the attachment of biomolecules to various surfaces. It’s used in the synthesis of PROTACs .Physical And Chemical Properties Analysis
The molecular weight of Amino-PEG12-alcohol is 545.66 . The molecular formula is C24H51NO12 . The density is 1.1±0.1 g/cm3 . The boiling point is 596.5±45.0 °C at 760 mmHg . The flash point is 314.6±28.7 °C .Wissenschaftliche Forschungsanwendungen
Accurate Mass Determination
Amino alcohols, including compounds like Amino-PEG12-alcohol, have been studied using turboionspray/time-of-flight mass spectrometry (TIS/TOF-MS). This method, utilizing Polyethylene glycol (PEG) as an internal reference, is crucial for determining the accurate mass of these compounds' protonated molecule ions, essential for various analytical and synthetic applications in chemistry and biochemistry (Geng, Guo, Zhao, & Ma, 2010).
Bioconjugation and “Click” Chemistry
Heterobifunctional PEG derivatives, such as amino-PEG-alcohol, play a pivotal role in bioconjugation. They can be utilized in versatile bioconjugation chemistry where both activated ester chemistry and “click” chemistry can be performed. This area of orthogonal bioconjugation is significant for creating targeted therapies and diagnostic tools in biomedical research (Cardoen, Burke, Sill, & Mirosevich, 2012).
Polymer-Drug Conjugation
In the field of drug delivery, amino-PEG-alcohol can be conjugated with drugs to form polymer-drug conjugates. This process is critical for enhancing the solubility, stability, and bioavailability of pharmaceutical compounds. Such conjugation also allows for controlled drug release and targeted drug delivery, which can significantly improve the efficacy of therapeutic agents (Greenwald, Choe, McGuire, & Conover, 2003).
Synthesis and Stability of Nanoparticles
Amino-PEG12-alcohol is also integral in synthesizing amino functionalized PEGylated silica nanoparticles. These nanoparticles have applications in drug delivery, imaging, and diagnostics due to their stability and functionalization potential. The structure and stability of these nanoparticles are crucial for their efficacy in biomedical applications (Branda, Silvestri, Luciani, Costantini, & Tescione, 2010).
Protein-PEGylation for Therapeutics
In therapeutic protein modification, amino-PEG12-alcohol is used for PEGylation - the process of attaching polyethylene glycol to proteins. This modification enhances the protein's solubility, stability, and serum half-life while reducing immunogenicity. It's a significant advancement in developing protein-based therapeutics, particularly for treating various diseases (Zhang, Yang, Yuan, Pu, & Liao, 2012).
Wirkmechanismus
Target of Action
Amino-PEG12-alcohol is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to degrade a specific target protein . The primary targets of Amino-PEG12-alcohol, therefore, are the proteins that are intended to be degraded by the PROTAC.
Mode of Action
Amino-PEG12-alcohol, as a PEG-based PROTAC linker , plays a crucial role in the function of PROTACs . PROTACs contain two different ligands connected by a linker; one ligand is for an E3 ubiquitin ligase and the other is for the target protein . Amino-PEG12-alcohol facilitates the formation of a ternary complex between the E3 ligase, the target protein, and the PROTAC, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of Amino-PEG12-alcohol is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By forming a ternary complex with the E3 ligase and the target protein, PROTACs exploit this system to selectively degrade target proteins .
Result of Action
The primary result of the action of Amino-PEG12-alcohol is the degradation of target proteins . By linking the E3 ligase ligand and the target protein ligand, Amino-PEG12-alcohol enables the selective degradation of specific proteins. This can have various molecular and cellular effects depending on the function of the degraded protein.
Action Environment
The action of Amino-PEG12-alcohol, like all PROTAC linkers, takes place intracellularly, within the complex environment of the cell . Factors such as pH, temperature, and the presence of other biomolecules could potentially influence the compound’s action, efficacy, and stability.
Safety and Hazards
Specific safety information for Amino-PEG12-alcohol needs to be assessed based on actual usage and potential risks . It’s important to follow correct experimental procedures and safety guidelines, and avoid inhalation, ingestion, or contact with skin and eyes . The safety data sheet provides more detailed safety information .
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H51NO12/c25-1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-21-23-37-24-22-36-20-18-34-16-14-32-12-10-30-8-6-28-4-2-26/h26H,1-25H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIQEMLLJLGGFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H51NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amino-PEG12-alcohol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B3098796.png)
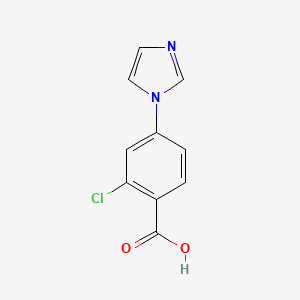
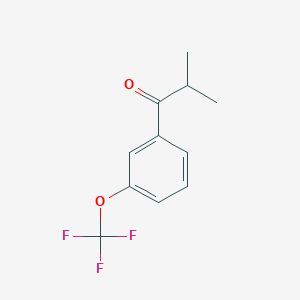
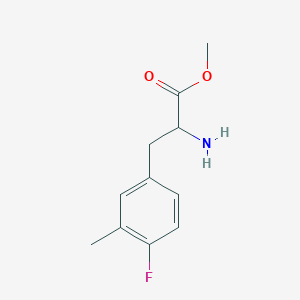

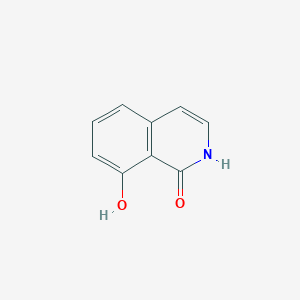

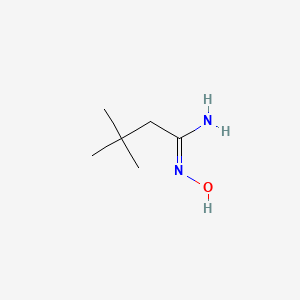

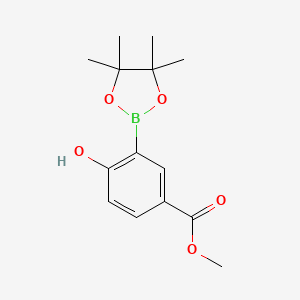

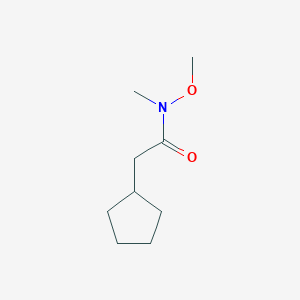
![2-[2-[[2-[Boc(methyl)amino]ethyl]amino]ethoxy]ethanol](/img/structure/B3098860.png)
![Tetrakis[(R)-(-)-[(1R)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II) Rh2(R-BTPCP)4](/img/structure/B3098868.png)